molecular formula C15H26N4O8 B1330616 Val-gly-ser-glu CAS No. 61756-22-7

Val-gly-ser-glu

Cat. No.: B1330616
CAS No.: 61756-22-7
M. Wt: 390.39 g/mol
InChI Key: KDZIGQIDPXKMBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the tetrapeptide Val-Gly-Ser-Glu (also known as γ-Glu-Val-Gly or γ-EVG) is the calcium-sensing receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

This compound acts as a potent agonist of the CaSR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CaSR and activates it, leading to a series of intracellular events .

Biochemical Pathways

The formation of this compound involves several biochemical pathways. It is synthesized through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltransferase (BoGGT) present in bovine milk . Two different biosynthetic pathways for this peptide have been identified . The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from glutathione (GSH) to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of the transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG) .

Pharmacokinetics

It’s known that the compound can be effectively imported from the medium .

Result of Action

This compound has been found to enhance the sensory characteristics of various foods. It significantly enhances umami, mouthfulness, and the mouth coating in chicken consommé, and oiliness, umami, the thickness of taste in gravy, the middle and last meaty flavor, and pepper flavor in hamburger steak . In reduced-fat foods, the addition of this compound significantly enhances thickness of taste, continuity, aftertaste, and oiliness .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of sodium chloride (NaCl) can inhibit the transpeptidase activity of BoGGT, thereby affecting the synthesis of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. Each subsequent amino acid (serine, glycine, and valine) is then sequentially added to the growing peptide chain through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Val-gly-ser-glu can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxyl group, while substitution reactions can result in peptides with altered amino acid sequences .

Scientific Research Applications

Val-gly-ser-glu has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Val-gly-ser-glu is unique in its specific combination of amino acids, which contributes to its distinct flavor-enhancing properties. Compared to other kokumi peptides, it has a unique ability to enhance the richness and mouthfulness of foods without imparting a taste of its own .

Properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZIGQIDPXKMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319789
Record name VGSG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61756-22-7
Record name NSC350591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name VGSG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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